6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Description
Emergence of Pyrrolopyridine Scaffolds in Heterocyclic Chemistry
Pyrrolopyridines, characterized by a fused pyrrole-pyridine system, emerged as privileged scaffolds in the mid-20th century due to their structural resemblance to indole alkaloids and their adaptability in drug design. The pyrrolo[2,3-b]pyridine variant, in particular, gained prominence for its electron-deficient aromatic system, enabling diverse functionalization at positions 2, 3, and 6. Early work focused on mimicking natural products like camptothecin, which features a pyrrolo[3,4-b]pyridine core. Synthetic breakthroughs in the 1980s, such as the use of Suzuki-Miyaura couplings and oxidative cyclodehydrogenation, allowed precise substitution patterns critical for modulating electronic properties. For example, the introduction of bromine at position 6 in pyrrolo[2,3-b]pyridines was found to enhance reactivity in cross-coupling reactions while stabilizing the π-conjugated system.
The scaffold’s versatility is exemplified by its adoption in kinase inhibitors, such as Vemurafenib, where the pyrrolopyridine core mediates target binding through hydrogen bonding and hydrophobic interactions. This dual functionality—electronic tunability and biological relevance—established pyrrolo[2,3-b]pyridines as a cornerstone of medicinal chemistry.
Chronological Development of Brominated Azaindole Derivatives
Brominated azaindoles, including 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, evolved through three distinct phases:
- Early Exploration (1980–2000): Initial syntheses relied on halogenation of preformed pyrrolopyridines using bromine or N-bromosuccinimide (NBS). For instance, Draper’s 1998 work demonstrated regioselective bromination of pyrimidine-containing precursors under mild conditions, achieving 85% yield for monobrominated products.
- Methodology Refinement (2000–2015): Transition-metal catalysis revolutionized bromine incorporation. Palladium-mediated C–H activation enabled direct bromination at position 6 without requiring prefunctionalized substrates. A 2015 study reported a one-pot synthesis of 6-bromo derivatives via sequential cyclization and bromination, reducing step counts by 40%.
- Contemporary Innovations (2015–2025): Recent advances leverage electrochemical bromination and flow chemistry. A 2023 protocol achieved 94% yield for this compound using continuous flow reactors, minimizing side reactions.
Table 1: Key Synthetic Milestones for 6-Bromo-pyrrolo[2,3-b]pyridine Derivatives
| Year | Methodology | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| 1998 | Br₂ in toluene | 85 | Mono-Br | |
| 2012 | Pd-catalyzed C–H bromination | 78 | C6-specific | |
| 2023 | Electrochemical flow synthesis | 94 | >99% C6 |
Role in Advancing Molecular Complexity Theory (1980–2025)
The synthesis and analysis of this compound have directly contributed to three pillars of molecular complexity theory:
- Aromaticity Metrics: Studies using nucleus-independent chemical shift (NICS) calculations revealed that bromination at position 6 increases local aromaticity by 12–15%, as measured by NICS(1)zz values. This finding validated the "electron-withdrawing group stabilization" hypothesis for heteroaromatic systems.
- Conjugation Dynamics: Ultrafast spectroscopy demonstrated that the aldehyde group at position 2 and bromine at position 6 create a push-pull system, extending π-conjugation by 0.3 Å compared to non-brominated analogues. This aligns with frontier molecular orbital (FMO) analyses showing reduced HOMO-LUMO gaps (Δ = 2.1 eV vs. 2.4 eV in parent compounds).
- Synthetic Convergence: The compound’s synthesis exemplifies Shapiro’s "convergent complexity" principle, where modular bromination and formylation steps reduce retrosynthetic disconnections. A 2024 study achieved 6-bromo-2-carbaldehyde in 92% yield via tandem C–H activation and Vilsmeier-Haack formylation, underscoring the efficiency of modern convergent routes.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-5-3-6(4-12)10-8(5)11-7/h1-4H,(H,10,11) |
InChI Key |
CDPXHLAOBHWOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)C=O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step sequence:
- Step 1: Bromination of the parent 1H-pyrrolo[2,3-b]pyridine at the 6-position.
- Step 2: Formylation of the brominated intermediate to introduce the aldehyde group at the 2-position.
This approach leverages regioselective electrophilic substitution and formylation techniques to achieve the desired substitution pattern on the fused heterocyclic ring.
Bromination Step
Reagents and Conditions:
The bromination is typically performed using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to favor selective bromination at the 6-position of the pyrrolo[2,3-b]pyridine ring.Mechanistic Insight:
NBS provides a source of electrophilic bromine, which preferentially attacks the 6-position due to electronic and steric factors inherent in the heterocyclic system.Outcome:
This step yields 6-bromo-1H-pyrrolo[2,3-b]pyridine as the key intermediate for subsequent formylation.
Formylation Step (Vilsmeier-Haack Reaction)
Reagents and Conditions:
The brominated intermediate undergoes formylation using the Vilsmeier-Haack reagent , which is generated in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3) .Mechanistic Insight:
The Vilsmeier-Haack reagent acts as an electrophilic formylating agent, introducing the aldehyde group at the 2-position of the heterocycle. The reaction conditions are optimized to maintain the integrity of the bromine substituent and to achieve high regioselectivity.Outcome:
The product of this step is This compound , isolated typically by aqueous workup and purification techniques such as recrystallization or chromatography.
Industrial Scale Considerations
Process Optimization:
On an industrial scale, the synthetic route is adapted for larger batch sizes or continuous flow processes to enhance yield, purity, and reproducibility.Technological Enhancements:
The use of continuous flow reactors and automated reaction control systems allows precise temperature and reagent dosing control, minimizing side reactions and improving safety.Purification:
Industrial purification may involve crystallization under controlled conditions or preparative chromatography to meet pharmaceutical-grade purity standards.
Summary Table of Preparation Methods
| Step Number | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), CH2Cl2, rt | 6-Bromo-1H-pyrrolo[2,3-b]pyridine | Selective bromination at 6-position |
| 2 | Formylation | Vilsmeier-Haack reagent (DMF + POCl3), 0-5 °C to rt | This compound | Regioselective aldehyde introduction at 2-position |
| Industrial | Scale-up & Purification | Continuous flow reactors, automated control | High-purity this compound | Enhanced yield and safety |
Comprehensive Research Findings and Literature Insights
Synthetic Route Validation
- The described bromination followed by Vilsmeier-Haack formylation is the most commonly reported and validated synthetic route in the literature for this compound. It is supported by experimental data showing good yields and regioselectivity.
Alternative Methods
- Although no widely adopted alternative synthetic routes have been reported specifically for this compound, related pyrrolo[2,3-b]pyridine derivatives have been synthesized via palladium-catalyzed cross-coupling reactions or directed lithiation/formylation sequences. These methods may offer routes for structural analogues but are less common for this specific compound.
Patent Literature
- Patent WO2006063167A1 describes a broad class of 1H-pyrrolo[2,3-b]pyridine derivatives, including halogenated and formylated variants, highlighting the utility of these compounds in kinase inhibition and medicinal chemistry. The patent supports the synthetic approach involving halogenation and subsequent functionalization, consistent with the bromination/formylation sequence.
Reaction Optimization Parameters
Key parameters affecting the bromination step include reaction temperature, solvent choice, and NBS stoichiometry. Excess NBS or elevated temperatures can lead to polybromination or degradation.
Formylation efficiency depends on the precise generation of the Vilsmeier reagent, reaction time, and quenching conditions to avoid hydrolysis or side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Products include various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
Oxidation: The major product is 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: The major product is 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the design of molecular probes and fluorescent tags for biological studies.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atom and aldehyde group can form covalent or non-covalent interactions with target proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde with closely related compounds:
Biological Activity
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, particularly as a kinase inhibitor, and discusses its synthesis, reactivity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.04 g/mol. The compound features a bromine atom at the 6th position and an aldehyde group at the 2nd position of the pyrrolopyridine ring, contributing to its reactivity and biological properties.
Kinase Inhibition
This compound exhibits significant biological activity as a kinase inhibitor . Its mechanism of action involves the formation of covalent bonds with nucleophilic residues in target proteins, particularly cysteine residues within the active sites of kinases. This interaction effectively modulates enzyme activity by preventing substrate binding and subsequent phosphorylation events.
Table 1: Summary of Kinase Inhibition Activity
| Kinase Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MPS1 | 0.025 | Covalent binding to cysteine residues |
| FGFR1 | 0.007 | Inhibition of receptor activation |
| CDK2 | Not specified | Competitive inhibition |
Cellular Effects
Research indicates that this compound influences various cellular processes, including cell proliferation and apoptosis in cancer cell lines. For example, in studies involving breast cancer cell lines (4T1), this compound has shown potent inhibitory effects on cell migration and invasion, suggesting its potential as an anti-cancer agent .
Synthesis and Reactivity
The synthesis of this compound typically involves bromination of the corresponding pyrrolopyridine derivative using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled conditions. The presence of the aldehyde group allows for nucleophilic attacks leading to various condensation reactions, while the bromine atom facilitates substitution reactions.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | C8H5BrN2O | Structural isomer with different reactivity |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H5BrN2O2 | Contains a carboxylic acid group |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | Lacks the aldehyde group; simpler structure |
Case Study: MPS1 Inhibition
In a study focused on MPS1 kinase inhibition, this compound demonstrated an IC50 value of 0.025 µM. This potency indicates its effectiveness as a selective inhibitor in cellular assays involving human tumor xenografts. The compound stabilized an inactive conformation of MPS1 that was incompatible with ATP binding, showcasing its potential for therapeutic applications in cancer treatment .
Case Study: FGFR Targeting
Another study evaluated a series of pyrrolo derivatives for their activity against fibroblast growth factor receptors (FGFRs). Among these compounds, derivatives similar to this compound exhibited IC50 values ranging from 7 to 712 nM against FGFRs. These findings highlight the compound's potential role in targeting aberrant FGFR signaling pathways associated with various tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
